Triapine has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
Triapine
CAS No.: 236392-56-6
Cat. No.: VC0005346
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 236392-56-6 |
---|---|
Molecular Formula | C7H9N5S |
Molecular Weight | 195.25 g/mol |
IUPAC Name | [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea |
Standard InChI | InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ |
Standard InChI Key | XMYKNCNAZKMVQN-NYYWCZLTSA-N |
Isomeric SMILES | C1=CC(=C(N=C1)/C=N/NC(=S)N)N |
SMILES | C1=CC(=C(N=C1)C=NNC(=S)N)N |
Canonical SMILES | C1=CC(=C(N=C1)C=NNC(=S)N)N |
Chemical and Pharmacological Profile of Triapine
Structural Characteristics
Triapine (C₇H₉N₅S) belongs to the α-N-heterocyclic thiosemicarbazone class, characterized by a pyridine ring substituted with an aminomethylidene-thiosemicarbazone moiety. Its IUPAC name, [(E)-[(3-aminopyridin-2-yl)methylidene]amino]thiourea, reflects the planar configuration critical for metal chelation . The molecule’s stability arises from intramolecular hydrogen bonding between the thiosemicarbazone sulfur and pyridine nitrogen, enabling robust interactions with transition metals like iron and copper .
Table 1: Key Chemical Properties of Triapine
Property | Value |
---|---|
Molecular Weight | 195.24 g/mol |
Chemical Formula | C₇H₉N₅S |
CAS Number | 143621-35-6 |
Solubility | Lipophilic at physiological pH |
Metal Binding Capacity | Fe(II/III), Cu(II), Ga(III) |
Pharmacokinetics and Metabolism
Triapine exhibits rapid absorption following intravenous administration, with a serum half-life of approximately 2–4 hours . Protein binding remains moderate (60–70%), while its volume of distribution (1.2–1.5 L/kg) suggests extensive tissue penetration . Metabolism occurs primarily via hepatic glucuronidation, with renal excretion accounting for 60–70% of elimination . Notably, its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for central nervous system malignancies .
Mechanism of Action: Ribonucleotide Reductase Inhibition and Beyond
Targeting Ribonucleotide Reductase
RNR catalyzes the reduction of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Triapine inhibits RNR by destabilizing the enzyme’s diferric-tyrosyl radical cofactor, essential for catalytic activity . Unlike hydroxyurea, which directly quenches the tyrosyl radical, Triapine chelates iron from the R2 subunit, inducing cofactor disintegration and irreversible enzyme inactivation . This mechanism depletes deoxyribonucleotide pools, preferentially targeting rapidly proliferating cancer cells .
Metal Chelation and Reactive Oxygen Species (ROS) Generation
Triapine’s thiosemicarbazone moiety enables redox-active metal complexation. The iron(II)-Triapine complex reacts with molecular oxygen, generating cytotoxic ROS such as hydroxyl radicals (·OH) . This dual mechanism—RNR inhibition and oxidative stress—synergistically damages DNA and proteins, exacerbating genomic instability in cancer cells . Copper(II)-Triapine complexes further amplify ROS production, exploiting the elevated copper levels in tumors to induce selective cytotoxicity .
Table 2: Comparative RNR Inhibition Profiles
Agent | IC₅₀ (μM) | Metal Dependency | Resistance Profile |
---|---|---|---|
Hydroxyurea | 500–1000 | Iron-independent | Common |
Triapine | 0.1–1.0 | Iron-dependent | Rare |
Clinical Evaluation of Triapine
Phase I/II Trials in Solid Tumors
Over 30 clinical trials have evaluated Triapine as a monotherapy or in combination with cytotoxics like cisplatin and gemcitabine . In a phase II study of metastatic renal cell carcinoma (N = 19), Triapine monotherapy (96 mg/m²/day, days 1–4 and 15–18) yielded a 7% response rate and median progression-free survival of 3.6 months . Dose-limiting toxicities included grade 3/4 neutropenia (79%) and acute hypoxia, necessitating dose reductions in 53% of patients .
Hematologic Malignancies
Triapine demonstrated curative potential in murine L1210 leukemia models, with complete remission achieved at 10 mg/kg/day . Early-phase trials in acute myeloid leukemia (AML) reported partial responses, though efficacy was overshadowed by myelosuppression . Combination regimens with cytarabine are under investigation to leverage synergistic RNR inhibition .
Adverse Effects and Clinical Limitations
Hematologic Toxicity
Neutropenia, anemia, and thrombocytopenia are dose-limiting, attributable to RNR inhibition in bone marrow progenitors . Methemoglobinemia, observed in 26% of patients, arises from Triapine’s interaction with hemoglobin iron .
Pharmacodynamic Challenges
Triapine’s short half-life necessitates frequent dosing, while its metal-chelating activity may interfere with endogenous iron homeostasis, exacerbating fatigue and nausea .
Recent Advances and Derivative Development
Piperazinyl Derivatives
Structural modification with piperazine groups (e.g., compounds L₁–L₁₂) enhances lipid solubility and selectivity . These derivatives retain RNR inhibitory activity while mitigating myelotoxicity through reduced iron chelation in normal tissues .
Copper-Complexed Formulations
Copper(II)-Triapine complexes exploit the “copper overload” phenomenon in tumors, delivering cytotoxic copper ions and inducing ROS-mediated apoptosis . Preclinical studies show 10–100-fold increased potency compared to Triapine alone .
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